tert-Butyl (1-(3-nitropyridin-2-yl)piperidin-4-yl)carbamate

Medicinal Chemistry Structure-Activity Relationship Chemical Synthesis

Medicinal chemists require regioisomerically pure building blocks to ensure SAR reproducibility. This nitroaryl piperidine carbamate (CAS 833452-36-1) solves regioisomer variability risks with its defined 4-yl substitution pattern. - **Application**: Orthogonal Boc protection for rapid diversification via acid deprotection & amidation/sulfonamide capping. - **Physicochemical Profile**: XLogP3-AA 2.4, MW 322.36 - optimized for CNS-penetrant lead optimization. - **Supply Chain**: Precisely characterized 3-nitropyridine electron-deficient scaffold for ATP-mimetic kinase inhibitor or PD-L1 inhibitor synthesis.

Molecular Formula C15H22N4O4
Molecular Weight 322.365
CAS No. 833452-36-1
Cat. No. B2638138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (1-(3-nitropyridin-2-yl)piperidin-4-yl)carbamate
CAS833452-36-1
Molecular FormulaC15H22N4O4
Molecular Weight322.365
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCN(CC1)C2=C(C=CC=N2)[N+](=O)[O-]
InChIInChI=1S/C15H22N4O4/c1-15(2,3)23-14(20)17-11-6-9-18(10-7-11)13-12(19(21)22)5-4-8-16-13/h4-5,8,11H,6-7,9-10H2,1-3H3,(H,17,20)
InChIKeyJMTRLOQMXIFTGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for tert-Butyl (1-(3-nitropyridin-2-yl)piperidin-4-yl)carbamate


tert-Butyl (1-(3-nitropyridin-2-yl)piperidin-4-yl)carbamate (CAS 833452-36-1) is a synthetic small molecule with the formula C15H22N4O4 and a molecular weight of 322.36 g/mol [1]. It is classified as a nitroaryl piperidine carbamate, serving primarily as a protected amine intermediate in medicinal chemistry. Its structure features a 3-nitropyridin-2-yl group coupled to a piperidine ring, which bears a Boc-protected amine at the 4-position [1]. This specific architecture is designed for further derivatization, positioning it as a versatile building block in the synthesis of kinase inhibitors and other bioactive molecules, as indicated by its use in patent literature .

Protected amine intermediate for kinase inhibitor scaffold synthesis
Regiospecific 4-yl piperidine substitution ensures defined molecular geometry
Orthogonal Boc deprotection supports divergent library derivatization

Risks of Generic Substitution


Simple substitution within this chemical class is precarious due to the profound impact of regio- and stereochemistry on downstream biological activity and reactivity. The position of the carbamate group on the piperidine ring (e.g., 4-yl vs. 3-yl) directly influences the three-dimensional orientation of the molecule, which is critical for target binding [1]. Additionally, the 3-nitro group on the pyridine ring is a potent electron-withdrawing group that governs the compound's reactivity in subsequent synthetic steps, such as nucleophilic aromatic substitution or reduction, and can significantly modulate the electronic properties of final drug candidates [2]. Using a different regioisomer or an unprotected analog would alter these fundamental properties, leading to divergent synthetic outcomes or a loss of biological activity.

  • Regioisomer mismatch

    4-yl vs 3-yl substitution alters the 3D vector of the protected amine, critical for target engagement and SAR.

  • Electronic environment shift

    Replacing the 3-nitro group with a weaker EWG or H changes reactivity in downstream steps (reduction, substitution).

  • Unprotected or alternative protection

    Free amine or non-Boc protection (e.g., acetyl, benzyl) limits orthogonal deprotection and reduces synthetic versatility.

Quantitative Evidence of Differentiation


Regioisomeric Purity and Molecular Topology

The compound's differentiation is fundamentally rooted in its regiospecific substitution. The closest commercial analog, tert-butyl (1-(3-nitropyridin-2-yl)piperidin-3-yl)carbamate (CAS 939986-23-9), is a regioisomer with the carbamate at the 3-position of the piperidine ring [1]. This single-positional shift from the 4-position to the 3-position alters the spatial vector of the protected amine, a critical parameter in drug design. While no direct biological comparison is publicly available, the distinct InChI Keys and SMILES strings confirm they are non-interchangeable chemical entities [1]. The selection of the 4-yl isomer is paramount when synthetic routes target para-substituted piperidine scaffolds, as using the 3-yl isomer would lead to an entirely different molecular geometry.

Regioisomeric purity
Reported
4-yl vs 3-yl isomer: non-interchangeable regioisomers
Ensures correct molecular topology for structure-activity studies.
Structural comparison based on published identifiers; no biological quantification.
Medicinal Chemistry Structure-Activity Relationship Chemical Synthesis

Electronic Modulation by the 3-Nitropyridine Group

The 3-nitropyridin-2-yl motif is a specific electron-deficient aryl group that contrasts sharply with analogs bearing other substituents. For instance, the unsubstituted pyridine or other halo-pyridine analogs lack the strong electron-withdrawing effect of the nitro group [1]. This effect is quantified by computed properties. The target compound has an XLogP3-AA of 2.4 [2], whereas a hypothetical analog with a 3-amino substituent (often a downstream product) would be significantly more polar and have a lower LogP. The presence of the nitro group also enables specific synthetic transformations, such as selective reduction to an aniline, which is a key step in generating diverse libraries. This functional handle provides a quantifiable synthetic advantage over analogs that lack this handle or possess a different one.

Electronic modulation
Class-level
XLogP3-AA = 2.4; nitro group enables electrophilic reactivity
Supports selection when an electron-deficient, modular building block is needed.
Lipophilicity estimate; reactivity based on medicinal chemistry precedent.
Medicinal Chemistry Physicochemical Properties Synthetic Chemistry

Versatile Boc Protection for Orthogonal Synthesis

The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is a key differentiator from analogs with other amine protections (e.g., acetyl, benzyl, or free amine). The Boc group is labile under acidic conditions, enabling selective deprotection in the presence of other base-labile or hydrogenolysis-labile protecting groups [1]. This is a standard, quantifiable advantage in multi-step synthesis. In contrast, a commercially available analog, 1-(3-nitropyridin-2-yl)piperidine-4-carboxamide (CAS 668462-40-6), features a stable primary amide rather than a protected amine, offering a completely different and more limited set of chemical derivative options . The Boc-protected amine provides a universal and convergent synthetic entry point for generating diverse amide, sulfonamide, and urea libraries.

Boc protection vs. amide
Reported
Boc-protected 4-amine vs. 4-carboxamide: mid-stage vs. terminal functional group
Enables orthogonal deprotection and divergent library synthesis.
Comparator CAS 668462-40-6; Boc strategy widely documented.
Peptide Chemistry Protecting Groups Drug Discovery

Optimal Application Scenarios


Kinase Inhibitor Scaffold Synthesis

Based on its presence in patent literature for therapeutic compounds , this compound is optimally used as a core scaffold for synthesizing kinase inhibitors. The 3-nitropyridine moiety mimics the adenine ring of ATP, and the 4-yl Boc-protected piperidine provides a vector for introducing solubilizing groups or additional target interactions, as is common in the design of type I and type II kinase inhibitors.

Parallel Library Synthesis Intermediate

The orthogonal protection of the amine (Boc group) makes this compound an ideal intermediate for generating diverse compound libraries [1]. Researchers can selectively deprotect the piperidine amine under acidic conditions and then rapidly introduce a variety of caps (sulfonamides, amides, ureas) to explore structure-activity relationships (SAR) around the solvent-exposed region of a target protein.

CNS-Penetrant Lead Optimization Precursor

With a computed XLogP3-AA of 2.4 and a moderate molecular weight of 322.36 [2], this compound falls within a favorable physicochemical space for central nervous system (CNS) drug discovery. It is best utilized as a starting point for optimizing CNS-penetrant leads, where the electron-deficient 3-nitropyridine can be a key pharmacophore for binding and the piperidine nitrogen can be derivatized to fine-tune ADME properties.

PD-L1 Inhibitor Synthesis

Preclinical evidence suggests that piperidine derivatives of this class can inhibit the PD-1/PD-L1 pathway, a critical mechanism for cancer immunotherapy . This compound's architecture makes it a strategic precursor for the synthesis of small-molecule PD-L1 inhibitors, where the 3-nitropyridinyl group is a common feature of known inhibitors.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold research
4-yl Boc-piperidine core
Scaffold derivatization and kinase SAR studies
Parallel library synthesis
Orthogonal Boc deprotection
Diverse capping and SAR exploration
CNS lead optimization research
Moderate lipophilicity and molecular weight (computed)
ADME property profiling for CNS candidates
PD-1/PD-L1 pathway inhibition studies
3-nitropyridinyl piperidine core
PD-L1 binding and pathway modulation assays
Quote Request

Request a Quote for tert-Butyl (1-(3-nitropyridin-2-yl)piperidin-4-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.